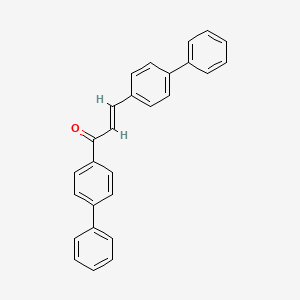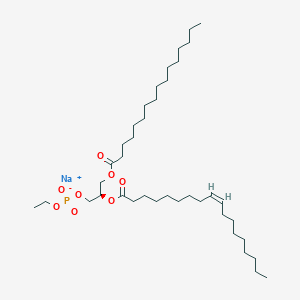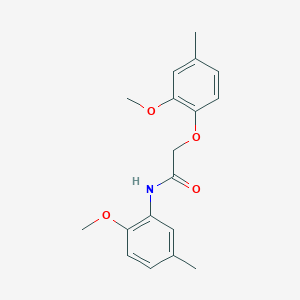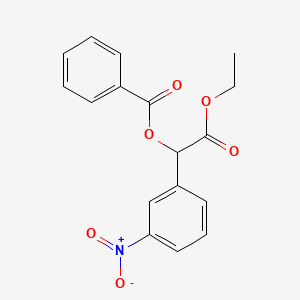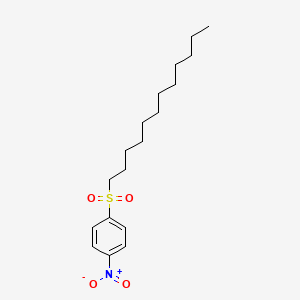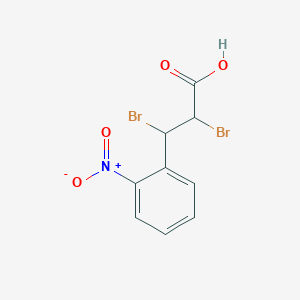
2,3-Dibromo-3-(2-(hydroxy(oxido)amino)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID: is a chemical compound with the molecular formula C9H7Br2NO4 and a molecular weight of 352.968 . It is known for its unique structure, which includes both bromine and nitro functional groups attached to a hydrocinnamic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID typically involves the bromination of 2-nitrocinnamic acid. The reaction is carried out in the presence of bromine (Br2) and a suitable solvent, such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the alpha and beta positions .
Industrial Production Methods: This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling bromine and other reagents .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Elimination Reactions: Dehydrobromination can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Elimination: Strong bases like sodium ethoxide in ethanol.
Major Products:
Substitution: Products with different functional groups replacing the bromine atoms.
Reduction: 2-aminohydrocinnamic acid derivatives.
Elimination: Alkenes with varying degrees of unsaturation.
Applications De Recherche Scientifique
Chemistry: ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and as a reagent in various chemical reactions .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties .
Mécanisme D'action
The mechanism of action of ALPHA,BETA-DIBROMO-2-NITROHYDROCINNAMIC ACID largely depends on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons .
Comparaison Avec Des Composés Similaires
- 2,3-Dibromo-3-phenylpropanoic acid
- 2,3-Dibromohydrocinnamic acid
- 4-Bromocinnamic acid
Comparison: In contrast, similar compounds like 2,3-dibromo-3-phenylpropanoic acid lack the nitro group, which limits their reactivity in certain types of chemical reactions .
Propriétés
Numéro CAS |
70321-33-4 |
|---|---|
Formule moléculaire |
C9H7Br2NO4 |
Poids moléculaire |
352.96 g/mol |
Nom IUPAC |
2,3-dibromo-3-(2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C9H7Br2NO4/c10-7(8(11)9(13)14)5-3-1-2-4-6(5)12(15)16/h1-4,7-8H,(H,13,14) |
Clé InChI |
ZZBGCCIQPYEBFF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


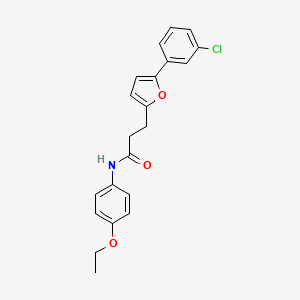
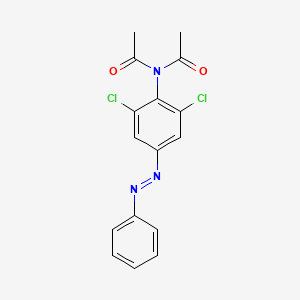

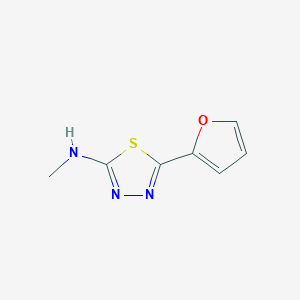
![Ethyl 2-amino-6-(2-oxo-2-phenylethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11942515.png)
![1-(4-Ethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11942528.png)
![(1E)-1-(4-chlorophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942532.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11942543.png)
